(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one
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Overview
Description
(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one is a complex organic compound with a unique structure that includes a tetrahydropyrrolo[1,2-C][1,3]oxazol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrrolo Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyrrolo ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Methylidene Group: The methylidene group is introduced through a reaction with a suitable reagent, such as a methylidene transfer reagent, under controlled conditions.
Addition of the Trichloromethyl Group: The trichloromethyl group is introduced using a trichloromethylating agent, such as trichloromethyl chloroformate, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the trichloromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Modulating Receptor Activity: Affecting the function of cell surface receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one is unique due to its specific ring structure and the presence of both methylidene and trichloromethyl groups. This combination of features imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H8Cl3NO2 |
---|---|
Molecular Weight |
256.5 g/mol |
IUPAC Name |
(3R,7aS)-6-methylidene-3-(trichloromethyl)-3,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-1-one |
InChI |
InChI=1S/C8H8Cl3NO2/c1-4-2-5-6(13)14-7(8(9,10)11)12(5)3-4/h5,7H,1-3H2/t5-,7+/m0/s1 |
InChI Key |
QNTYUWZVXCEWPP-CAHLUQPWSA-N |
Isomeric SMILES |
C=C1C[C@H]2C(=O)O[C@@H](N2C1)C(Cl)(Cl)Cl |
Canonical SMILES |
C=C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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